4-(1,3-benzoxazol-2-yl)-N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline
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Overview
Description
4-(1,3-Benzoxazol-2-yl)-N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline is a complex organic compound known for its applications in various scientific fields. This compound is characterized by the presence of a benzoxazole ring, an aniline group, and a benzyloxyphenyl moiety. It is often used in organic light-emitting diodes (OLEDs) due to its unique electronic properties .
Preparation Methods
The synthesis of 4-(1,3-benzoxazol-2-yl)-N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(benzyloxy)benzaldehyde with 4-(1,3-benzoxazol-2-yl)aniline under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
4-(1,3-Benzoxazol-2-yl)-N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Scientific Research Applications
4-(1,3-Benzoxazol-2-yl)-N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in various biological assays.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific proteins or pathways.
Industry: Its application in OLEDs and other electronic devices is well-documented, contributing to advancements in display technology
Mechanism of Action
The mechanism of action of 4-(1,3-benzoxazol-2-yl)-N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function. In electronic applications, its unique electronic structure allows it to participate in charge transfer processes, enhancing the efficiency of OLEDs .
Comparison with Similar Compounds
Compared to other benzoxazole derivatives, 4-(1,3-benzoxazol-2-yl)-N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline stands out due to its specific structural features and applications. Similar compounds include:
4-(1,3-Benzoxazol-2-yl)aniline: Used in similar applications but lacks the benzyloxyphenyl group, affecting its electronic properties.
2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole): Another benzoxazole derivative with different substituents, leading to varied applications in materials science
This compound’s unique combination of functional groups and electronic properties makes it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C27H20N2O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C27H20N2O2/c1-2-6-21(7-3-1)19-30-24-16-10-20(11-17-24)18-28-23-14-12-22(13-15-23)27-29-25-8-4-5-9-26(25)31-27/h1-18H,19H2 |
InChI Key |
AXQVHAVZKDANMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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